N-(2-Methoxy-6-nitrophenyl)valeroamide
Description
N-(2-Methoxy-6-nitrophenyl)valeroamide is a synthetic organic compound featuring a 2-methoxy-6-nitrophenyl core substituted with a valeroamide (pentanamide) group. The valeroamide chain introduces a lipophilic moiety, influencing solubility and biological interactions.
Figure 1: Hypothetical structure of this compound.
Properties
Molecular Formula |
C12H16N2O4 |
|---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
N-(2-methoxy-6-nitrophenyl)pentanamide |
InChI |
InChI=1S/C12H16N2O4/c1-3-4-8-11(15)13-12-9(14(16)17)6-5-7-10(12)18-2/h5-7H,3-4,8H2,1-2H3,(H,13,15) |
InChI Key |
HZSDHSLKKLUZRR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=C(C=CC=C1OC)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The 2-methoxy-6-nitrophenyl moiety is shared with several analogs (Table 1), but substituents at the 4-position vary significantly:
Key Observations :
Spectroscopic Properties
Spectroscopic data from analogs (Table 2) highlight trends influenced by substituents:
Analysis :
Structure-Activity Relationships (SAR) :
- Electron-Withdrawing Groups : Nitro and fluorine substituents (e.g., Compounds C, E) enhance activity, likely by increasing electrophilicity and target binding .
- Bulkier Substituents : Compound H’s 3,4,5-trimethoxyphenyl group improves activity (18.7 mm), suggesting steric effects or additional hydrogen bonding.
- Valeroamide vs. Acetate : The target’s amide may resist enzymatic hydrolysis compared to esters, prolonging antimicrobial action.
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